molecular formula C26H30N2O4S B2974933 Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate CAS No. 897758-74-6

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2974933
CAS RN: 897758-74-6
M. Wt: 466.6
InChI Key: NHNDJTUSLIZHKT-UHFFFAOYSA-N
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Description

“Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a sulfonyl group, which is a functional group that is often found in organosulfur compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives, which are structurally similar to piperidine, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. For instance, the piperidine ring could undergo reactions typical for secondary amines, such as alkylation, acylation, and N-oxidation .

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

Researchers have developed efficient methods for synthesizing polyhydroquinoline derivatives, showcasing the versatility of related compounds in chemical synthesis. For instance, Khaligh et al. (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the one-pot synthesis of unsymmetrical polyhydroquinoline derivatives, highlighting the clean, simple, and high-yield production of these compounds Khaligh et al., 2014. Similarly, Khaligh (2014) also demonstrated the use of 1,1′-Butylenebispyridinium hydrogen sulfate for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, emphasizing the method's high yield and the recyclability of the catalyst Khaligh, 2014.

Potential Biological Activities

Several studies have focused on the biological activities of compounds synthesized using similar methodologies. For example, research on new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives explored their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting these compounds' application in addressing diseases related to enzyme dysfunction Khalid, Rehman, & Abbasi, 2014. Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the ongoing search for new therapeutic molecules Rehman et al., 2018.

Exploration of New Derivatives

The development and characterization of new derivatives continue to be a significant area of research, with studies focusing on antimicrobial activities and the synthesis of compounds with potential applications in material science. For instance, Desai, Shihora, & Moradia (2007) investigated new quinazolines as potential antimicrobial agents, contributing to the ongoing effort to combat microbial resistance Desai, Shihora, & Moradia, 2007.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperidine ring are used in the treatment of various conditions, including psychiatric disorders, diabetes, and cancer .

properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-10-12-28(13-11-20)25-22-14-17(2)6-9-23(22)27-16-24(25)33(30,31)21-8-7-18(3)19(4)15-21/h6-9,14-16,20H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDJTUSLIZHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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